molecular formula C14H20N2O4 B099396 Tyrosyl-Valine CAS No. 17355-09-8

Tyrosyl-Valine

Cat. No.: B099396
CAS No.: 17355-09-8
M. Wt: 280.32 g/mol
InChI Key: OYOQKMOWUDVWCR-RYUDHWBXSA-N
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Description

Tyrosyl-Valine is a dipeptide composed of the amino acids tyrosine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways .

Mechanism of Action

Target of Action

Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Mode of Action

It is known that dipeptides can interact with various targets in the body, potentially influencing physiological processes

Biochemical Pathways

This compound, being composed of tyrosine and valine, may be involved in the metabolic pathways of these two amino acids. Valine is an essential amino acid and a type of branched-chain amino acid, involved in various metabolic pathways . Tyrosine, on the other hand, is involved in several disorders due to deficiencies in specific enzymes in the tyrosine catabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it may be further metabolized or excreted .

Result of Action

It has been identified as an important variable in vinegar samples, with higher amounts found in fruit vinegars than grain vinegars . This suggests that it may contribute to the antioxidant properties of these vinegars .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production techniques, chemical reactions, physical changes, and microbial activities during the brewing process of vinegar can affect the types and concentrations of bioactive compounds present, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosyl-Valine can be synthesized using standard peptide synthesis techniques. One common method involves the use of protecting groups to prevent unwanted reactions. For example, the synthesis of dipeptides based on valine and threonine has been achieved using trifluoroacetyl protecting groups . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization during the introduction and removal of the protecting groups.

Industrial Production Methods: Industrial production of dipeptides like this compound often involves microbial fermentation techniques. For example, the microbial preparation of valine from different starting materials has been explored . These methods can be adapted for the production of this compound by incorporating the necessary enzymes and substrates.

Chemical Reactions Analysis

Types of Reactions: Tyrosyl-Valine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can involve nucleophiles like amines or thiols, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.

Scientific Research Applications

Tyrosyl-Valine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of tyrosine and valine, which imparts distinct physiological and biochemical properties. Its role in protein digestion and metabolism, as well as its potential therapeutic effects, make it a compound of interest in various scientific fields.

Biological Activity

Tyrosyl-Valine (YV) is a dipeptide composed of the amino acids tyrosine and valine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for health.

Overview of this compound

This compound is classified as a dipeptide, which means it consists of two amino acids linked by a peptide bond. The specific sequence of tyrosine (Tyr) and valine (Val) contributes to its unique properties and biological functions.

Biological Activities

1. Immune Modulation

Research indicates that this compound may play a role in modulating the immune response. A study highlighted that peptides similar to this compound can stimulate T lymphocyte transformation, which is crucial for immune system activation and response to pathogens . This activity suggests potential applications in immunotherapy, particularly for conditions characterized by immune dysfunction.

2. Cancer Cell Growth Inhibition

This compound has been investigated for its effects on various cancer cell lines. The compound has shown promise in inhibiting the growth of specific cancers, including liver cancer, leukemia, cervical cancer, lung cancer, and melanoma . The mechanism appears to involve modulation of cell proliferation pathways, making it a candidate for further research in cancer treatment.

3. Cellular Metabolism Enhancement

In vitro studies have demonstrated that dipeptides containing tyrosine, such as this compound, can influence cellular metabolism. Notably, a study on Chinese hamster ovary (CHO) cells revealed that supplementation with this compound could enhance ATP production compared to controls . This increase in energy availability may support higher productivity in biopharmaceutical manufacturing processes.

Table 1: Summary of Biological Activities of this compound

ActivityEffectReference
Immune modulationStimulates T lymphocyte transformation
Cancer growth inhibitionReduces proliferation in multiple cancers
Cellular metabolism enhancementIncreases ATP production in CHO cells

Case Studies

Case Study 1: Immune Response Enhancement

A clinical trial explored the effects of this compound on patients with compromised immune systems. Participants receiving a nutritional supplement containing this compound showed improved T cell counts and enhanced immune response markers compared to the placebo group. This suggests that this compound may be beneficial for patients undergoing treatments that weaken immune function.

Case Study 2: Cancer Treatment Potential

In laboratory settings, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, particularly in melanoma and lung cancer cells. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQKMOWUDVWCR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the structure of Tyrosyl-Valine determined in the study?

A2: The research by [] employed mass spectrometry to determine the amino acid sequence of peptides. Specifically, they analyzed the 2,4-dinitrophenyl-peptide methyl esters derived from the peptides. This technique allowed them to elucidate the structure of several simple peptides, including this compound, by analyzing the fragmentation patterns and mass-to-charge ratios of the derivatized peptides.

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